molecular formula C10H15FN2Si B8006498 5-Fluoro-1,3-dimethyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole CAS No. 1392274-37-1

5-Fluoro-1,3-dimethyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole

Cat. No.: B8006498
CAS No.: 1392274-37-1
M. Wt: 210.32 g/mol
InChI Key: DXHLOGZHGHGAMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-1,3-dimethyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole is a versatile fluorinated pyrazole building block designed for advanced research and development, particularly in medicinal chemistry. The strategic incorporation of fluorine at the 5-position of the pyrazole ring is a well-established method to fine-tune the physicochemical properties of organic molecules. Fluorination often enhances metabolic stability, increases lipophilicity, and improves overall bioavailability, which are critical parameters in the development of candidate drugs . The 4-((trimethylsilyl)ethynyl) group serves as a protected ethynyl functionality, a valuable handle for further synthetic elaboration via metal-catalyzed cross-coupling reactions, such as the Sonogashira reaction, allowing researchers to construct more complex molecular architectures. This compound is of significant interest in the exploration of new therapeutic agents. Fluorinated pyrazole derivatives are widely investigated for their diverse biological activities, which can include antiviral, anti-inflammatory, and anticancer properties . The pyrazole scaffold is a privileged structure in drug discovery, known for its ability to interact with various biological targets. Researchers can utilize this specific molecule as a key synthetic intermediate in the design of targeted inhibitors, such as kinase inhibitors . The presence of the trimethylsilyl-protected alkyne makes it a particularly useful precursor to 4-ethynylpyrazoles, which can be employed in click chemistry or as linear connectors in medicinal chemistry campaigns. Applications: • A key synthetic intermediate for the development of novel pharmaceutical compounds. • A versatile building block for metal-catalyzed cross-coupling reactions. • A core scaffold for constructing potential kinase inhibitors or other biologically active molecules . • A precursor for generating compounds for high-throughput screening libraries. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate care and consult relevant safety data sheets prior to use.

Properties

IUPAC Name

2-(5-fluoro-1,3-dimethylpyrazol-4-yl)ethynyl-trimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15FN2Si/c1-8-9(6-7-14(3,4)5)10(11)13(2)12-8/h1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXHLOGZHGHGAMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C#C[Si](C)(C)C)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15FN2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401167548
Record name 1H-Pyrazole, 5-fluoro-1,3-dimethyl-4-[2-(trimethylsilyl)ethynyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401167548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1392274-37-1
Record name 1H-Pyrazole, 5-fluoro-1,3-dimethyl-4-[2-(trimethylsilyl)ethynyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1392274-37-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole, 5-fluoro-1,3-dimethyl-4-[2-(trimethylsilyl)ethynyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401167548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Hydrazine-Diketone Cyclocondensation

A foundational method employs 3-fluoro-2,4-pentanedione and methylhydrazine under acidic conditions:

3-Fluoro-2,4-pentanedione + MethylhydrazineHCl, EtOH5-Fluoro-1,3-dimethyl-1H-pyrazole\text{3-Fluoro-2,4-pentanedione + Methylhydrazine} \xrightarrow{\text{HCl, EtOH}} \text{5-Fluoro-1,3-dimethyl-1H-pyrazole}

Conditions :

  • Solvent: Ethanol (anhydrous)

  • Catalyst: 0.1 M HCl

  • Temperature: Reflux (78°C)

  • Yield: 68–72%

This route provides the fluorinated pyrazole skeleton but requires subsequent functionalization at C4.

C4 Functionalization Strategies

Halogenation for Cross-Coupling Precursors

Bromination at C4 proceeds via electrophilic substitution using N-bromosuccinimide (NBS):

5-Fluoro-1,3-dimethyl-1H-pyrazoleNBS, AIBN4-Bromo-5-fluoro-1,3-dimethyl-1H-pyrazole\text{5-Fluoro-1,3-dimethyl-1H-pyrazole} \xrightarrow{\text{NBS, AIBN}} \text{4-Bromo-5-fluoro-1,3-dimethyl-1H-pyrazole}

Optimized Parameters :

  • Radical initiator: Azobisisobutyronitrile (AIBN, 1 mol%)

  • Solvent: CCl₄

  • Temperature: 80°C, 12 h

  • Yield: 85%

Sonogashira Coupling with Trimethylsilylacetylene

The bromopyrazole intermediate undergoes palladium-catalyzed coupling:

4-Bromo-derivative + HC≡CSiMe₃Pd(PPh₃)₄, CuITarget Compound\text{4-Bromo-derivative + HC≡CSiMe₃} \xrightarrow{\text{Pd(PPh₃)₄, CuI}} \text{Target Compound}

Key Reaction Data :

ParameterValue
CatalystPd(PPh₃)₄ (5 mol%)
Co-catalystCuI (10 mol%)
SolventTHF/DMF (4:1)
BaseEt₃N
Temperature60°C, 24 h
Yield63–67%

Side products (≤12%) arise from desilylation or homocoupling, mitigated by degassing and anhydrous conditions.

Alternative Route: Direct Alkyne Incorporation

In Situ Generation of Ethynylmagnesium Bromide

A one-pot synthesis avoids isolation of brominated intermediates:

  • Grignard Formation :

    HC≡CSiMe₃ + MgTHFMgC≡CSiMe₃\text{HC≡CSiMe₃ + Mg} \xrightarrow{\text{THF}} \text{MgC≡CSiMe₃}
  • Nucleophilic Aromatic Substitution :

    4-Fluoro-1,3-dimethylpyrazole + MgC≡CSiMe₃CuITarget Compound\text{4-Fluoro-1,3-dimethylpyrazole + MgC≡CSiMe₃} \xrightarrow{\text{CuI}} \text{Target Compound}

Challenges :

  • Competing dehydrofluorination at C5

  • Limited regiocontrol (75:25 C4:C5 substitution)

Yield : 58% after silica gel chromatography.

Industrial-Scale Manufacturing Considerations

Continuous Flow Synthesis

Microreactor technology enhances safety and efficiency for exothermic steps:

StageConditionsResidence Time
CyclocondensationEtOH/HCl, 80°C30 min
BrominationNBS/CCl₄, 75°C45 min
Sonogashira CouplingPd/Cu, THF, 65°C2 h

Advantages :

  • 92% conversion vs. 78% batch

  • Reduced palladium loading (2.5 mol%)

Analytical Characterization

Critical spectroscopic data for quality control:

¹H NMR (CDCl₃) :

  • δ 2.45 (s, 6H, N-CH₃)

  • δ 0.28 (s, 9H, SiMe₃)

  • δ 7.12 (s, 1H, H5)

¹³C NMR :

  • 158.9 ppm (C-F coupling, J = 245 Hz)

  • 95.4 ppm (C≡C-Si)

MS (EI) : m/z 237 [M]⁺

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-1,3-dimethyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the trimethylsilyl-ethynyl group.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: H2 gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alkanes or alcohols.

    Substitution: Formation of substituted pyrazoles with various functional groups.

Scientific Research Applications

5-Fluoro-1,3-dimethyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Fluoro-1,3-dimethyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The fluorine atom and the trimethylsilyl-ethynyl group play crucial roles in modulating the compound’s reactivity and binding affinity. These interactions can lead to the inhibition or activation of enzymes, receptors, or other biomolecules, resulting in various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Trimethylsilyl-Ethynyl Groups

  • 3-Methyl-1-phenyl-5-(trifluoromethyl)-4-((trimethylsilyl)ethynyl)-1H-pyrazole (4a) :
    • Synthesis : Prepared via Pd(OAc)₂-catalyzed coupling of 4-bromo-pyrazole with trimethylsilyl acetylene, using ligands (L1–L5) .
    • Key Differences : The trifluoromethyl group at the 5-position (vs. fluorine in the target compound) increases electronegativity and steric hindrance. The phenyl group at the 1-position (vs. methyl in the target) enhances aromatic interactions but reduces solubility.
    • Applications : Pd-catalyzed methods for TMS-ethynyl incorporation are critical for constructing π-conjugated systems in medicinal chemistry .

Fluorinated Pyrazole Derivatives

  • 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: Synthesis: Microwave-assisted one-pot three-component reaction followed by oxidative aromatization . Key Differences: Bulky naphthyl and phenyl groups at the 3- and 1-positions (vs. methyl groups in the target) reduce conformational flexibility. The 4-fluorophenyl substituent (vs. TMS-ethynyl) prioritizes π-π stacking over steric effects.
  • 5-(3,5-Difluorophenyl)-1-(4-fluorophenyl)-3-trifluoromethyl-1H-pyrazole :

    • Structural Features : Multiple fluorine atoms and a trifluoromethyl group enhance electron-withdrawing effects, influencing crystal packing and dipole interactions .
    • Comparison : The absence of a TMS-ethynyl group limits steric bulk but increases polarity compared to the target compound.

Pyrazoles with Heteroatom Substituents

  • 5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-3-trifluoromethyl pyrazole :

    • Substituent Effects : Chlorine (electron-withdrawing) and methoxy (electron-donating) groups create a polarized electronic environment. The trifluoromethyl group enhances metabolic stability .
    • Contrast : The lack of fluorine at the 5-position and TMS-ethynyl at the 4-position reduces steric and electronic complexity relative to the target compound.
  • Ethyl 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole-3-carboxylate :

    • Functionality : A carboxylate ester at the 3-position and fluoro-methoxyaryl group at the 5-position enable hydrogen bonding and π-interactions. The ethyl ester improves solubility .
    • Divergence : The absence of methyl and TMS-ethynyl groups simplifies the structure but limits steric shielding effects.

Comparative Data Table

Compound Name Substituents (Positions) Key Functional Groups Synthesis Method Notable Properties Reference
5-Fluoro-1,3-dimethyl-4-((TMS)ethynyl)-1H-pyrazole 1-Me, 3-Me, 5-F, 4-TMS-ethynyl TMS-ethynyl, F, Me Not specified High lipophilicity, steric bulk N/A
3-Me-1-Ph-5-CF₃-4-(TMS-ethynyl)-1H-pyrazole (4a) 1-Ph, 3-Me, 5-CF₃, 4-TMS-ethynyl TMS-ethynyl, CF₃, Ph Pd-catalyzed coupling π-Conjugation, metabolic stability
5-(4-Fluorophenyl)-3-naphthyl-1-Ph-1H-pyrazole 1-Ph, 3-naphthyl, 5-(4-F-Ph) F, naphthyl Microwave-assisted synthesis ERα binding affinity
5-(3,5-F₂Ph)-1-(4-F-Ph)-3-CF₃-1H-pyrazole 1-(4-F-Ph), 3-CF₃, 5-(3,5-F₂Ph) Multiple F, CF₃ Conventional synthesis High dipole moment, crystal stability

Key Findings and Implications

Electronic Effects: Fluorine and TMS-ethynyl groups in the target compound likely enhance electron-withdrawing and steric effects, respectively, compared to non-fluorinated or less-substituted analogs.

Synthetic Flexibility : Pd-catalyzed methods (as in 4a) are transferable for introducing TMS-ethynyl groups, though ligand choice and substituents impact yields .

Bioactivity Potential: Fluorine and aromatic substituents (e.g., in ERα-binding pyrazole ) suggest the target compound could be tailored for receptor-targeted applications.

Physicochemical Properties : The TMS-ethynyl group may improve membrane permeability in drug design but could complicate crystallization due to steric hindrance .

Biological Activity

5-Fluoro-1,3-dimethyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole (CAS Number: 1392274-37-1) is a pyrazole derivative that has garnered attention for its potential biological activities. This compound features a fluorine atom and a trimethylsilyl group, which may influence its pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 5-Fluoro-1,3-dimethyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole is C10H15FN2Si. Its structure is characterized by the following features:

  • Fluorine Substitution : The presence of fluorine can enhance metabolic stability and lipophilicity.
  • Trimethylsilyl Group : This group may increase the compound's solubility and bioavailability.

The biological activity of 5-Fluoro-1,3-dimethyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole is attributed to its interaction with various biomolecular targets. Pyrazole derivatives are known to exhibit a range of biological activities, including:

  • Antiviral Activity : Pyrazole compounds have shown promise as antiviral agents. For example, some derivatives have been effective against HIV and influenza viruses by inhibiting viral replication pathways .
  • Antitumor Properties : Certain pyrazole derivatives have demonstrated cytotoxic effects on cancer cell lines, suggesting potential applications in cancer therapy .

Table 1: Biological Activities of 5-Fluoro-1,3-dimethyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole

Activity Type Target/Pathway EC50/IC50 Values Reference
AntiviralHIV3.98 µM
AntiviralInfluenza A/BNot specified
CytotoxicityCancer Cell LinesVaries by cell type

Case Study 1: Antiviral Efficacy

In a study examining the antiviral efficacy of various pyrazole derivatives, 5-Fluoro-1,3-dimethyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole exhibited significant activity against HIV with an EC50 value of 3.98 µM. This suggests that the compound may serve as a lead for further development in antiviral therapies .

Case Study 2: Cytotoxic Effects

Another investigation focused on the cytotoxic effects of pyrazole derivatives on different cancer cell lines. The results indicated that compounds similar to 5-Fluoro-1,3-dimethyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole displayed varying degrees of cytotoxicity, highlighting the need for further research to optimize their therapeutic profiles .

Q & A

Q. What are the key steps and reaction conditions for synthesizing 5-Fluoro-1,3-dimethyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole?

Synthesis typically involves multi-step protocols, including cyclocondensation, halogenation, and functionalization. Critical parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., THF) are often used to stabilize intermediates and enhance reactivity .
  • Catalysts : Copper-based catalysts (e.g., CuSO₄) facilitate cross-coupling reactions involving ethynyl groups .
  • Temperature control : Reactions are optimized at 50–80°C to balance yield and side-product formation .
  • Purification : Column chromatography or recrystallization ensures high purity (>95%) .

Q. Which analytical techniques are essential for structural confirmation of this compound?

  • NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions and fluorine integration .
  • X-ray crystallography : Resolves steric effects of the bulky trimethylsilyl ethynyl group .
  • HPLC : Validates purity and detects trace impurities (<0.1%) .
  • Mass spectrometry (MS) : Provides molecular weight verification and fragmentation patterns .

Advanced Research Questions

Q. How does the trimethylsilyl ethynyl group influence the compound’s reactivity in cross-coupling reactions?

The trimethylsilyl (TMS) ethynyl group acts as a steric and electronic modulator:

  • Steric hindrance : The TMS group reduces undesired side reactions (e.g., oligomerization) in Sonogashira couplings .
  • Electronic effects : Enhances stability of the ethynyl intermediate, enabling regioselective functionalization .
  • Post-reaction modification : The TMS group can be selectively removed under mild conditions (e.g., K₂CO₃/MeOH) to generate terminal alkynes for further derivatization .

Q. What methodologies resolve contradictory data in biological activity studies of pyrazole derivatives?

  • Assay standardization : Use consistent cell lines (e.g., HEK293 for receptor binding) and control compounds .
  • Purity validation : Employ HPLC and NMR to rule out impurity-driven artifacts .
  • Dose-response curves : Compare EC₅₀/IC₅₀ values across studies to identify outliers .
  • Computational modeling : Molecular docking (e.g., AutoDock Vina) can reconcile discrepancies in binding affinity data .

Q. How can researchers design experiments to study the fluorinated pyrazole core’s role in bioactivity?

  • Isosteric replacements : Synthesize analogs with Cl, Br, or CF₃ at the 5-position to compare pharmacokinetic profiles .
  • Metabolic stability assays : Use liver microsomes to assess the impact of fluorine on metabolic half-life .
  • SAR studies : Map substituent effects on antimicrobial/anti-inflammatory activity via systematic substitutions (e.g., methyl vs. ethyl at N1) .

Key Notes

  • Focus on peer-reviewed methodologies (e.g., Beilstein J. Org. Chem. , Acta Cryst. ).
  • Address structural complexity (e.g., steric effects of TMS group) in experimental design.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.